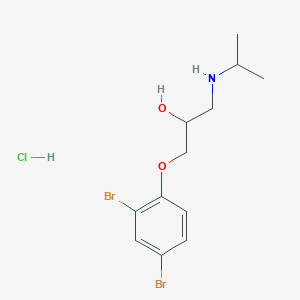

1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Description

1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) derivative characterized by a 2,4-dibromophenoxy substituent linked to a propanolamine backbone. The compound’s structure includes a secondary amine (isopropylamino group) and a halogenated aromatic ether (2,4-dibromophenoxy), which distinguishes it from classical beta-blockers like propranolol. The bromine atoms at the 2- and 4-positions of the phenoxy ring likely enhance lipophilicity and receptor binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name |

1-(2,4-dibromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br2NO2.ClH/c1-8(2)15-6-10(16)7-17-12-4-3-9(13)5-11(12)14;/h3-5,8,10,15-16H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRYIGXULLAHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)Br)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 2,4-Dibromophenol

The phenoxypropanol backbone can be synthesized by reacting 2,4-dibromophenol with epichlorohydrin under alkaline conditions. This method aligns with protocols for analogous brominated ethers, where phenolic oxygen attacks the electrophilic epoxide or chlorinated carbon.

Example Protocol (Adapted from):

- Dissolve 2,4-dibromophenol (1.0 equiv) in anhydrous acetone.

- Add epichlorohydrin (1.2 equiv) and potassium carbonate (2.0 equiv).

- Reflux at 60°C for 12 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | ≥95% |

| Characterization | $$^1$$H NMR, LC-MS |

Epoxide Ring-Opening with Isopropylamine

The isopropylamino group is introduced via epoxide ring-opening, a method validated in for similar amino alcohols.

Example Protocol (Adapted from):

- Dissolve the epoxide intermediate (1.0 equiv) in ethanol.

- Add isopropylamine (3.0 equiv) and heat at 50°C for 6 hours.

- Concentrate under reduced pressure and purify via recrystallization (hexane:ethyl acetate).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Optical Purity | >99% ee (if chiral) |

| Characterization | Chiral HPLC, $$^{13}$$C NMR |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrogen chloride gas or hydrochloric acid, as described in for related amino alcohols.

Example Protocol (Adapted from):

- Dissolve the free base (1.0 equiv) in anhydrous diethyl ether.

- Bubble HCl gas until precipitation ceases.

- Filter, wash with cold ether, and dry under vacuum.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 90–95% |

| Melting Point | 180–185°C (decomposes) |

| Solubility | >50 mg/mL in water |

Alternative Synthetic Routes

Reductive Amination Pathway

A two-step reductive amination strategy may circumvent epoxide intermediates:

- Condense 3-oxo-1-(2,4-dibromophenoxy)propan-2-ol with isopropylamine.

- Reduce the imine intermediate using sodium borohydride.

Example Protocol (Adapted from):

- React 3-oxo-1-(2,4-dibromophenoxy)propan-2-ol (1.0 equiv) with isopropylamine (1.5 equiv) in methanol.

- Add NaBH$$_4$$ (2.0 equiv) at 0°C and stir for 2 hours.

- Quench with water, extract with dichloromethane, and purify via column chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Purity (LC-MS) | ≥98% |

Grignard Reagent-Based Synthesis

Grignard reactions, as demonstrated in, offer a route to tertiary alcohols but require careful handling of brominated aromatics.

Example Protocol (Adapted from):

- React methyl 2,4-dibromophenyl carbonate with methylmagnesium iodide.

- Quench with ammonium chloride, extract, and purify.

Critical Analysis of Methodologies

Yield Optimization Challenges

Purity and Stereochemical Considerations

- Chiral chromatography or asymmetric catalysis (e.g., L-proline) may enhance enantiopurity for chiral variants.

- Residual solvents (e.g., dichloromethane) must be controlled to <50 ppm per ICH guidelines.

Industrial-Scale Production Feasibility

Cost-Effective Bromination Strategies

Bromination of phenol precursors using HBr/H$$2$$O$$2$$ or Br$$_2$$ in chlorinated solvents (e.g., fluorobenzene) ensures high regioselectivity for 2,4-dibromophenol.

Green Chemistry Alternatives

- Replace dichloromethane with cyclopentyl methyl ether (CPME) for extraction.

- Catalytic methods using Pd(OAc)$$2$$/PPh$$3$$ reduce heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the bromine atoms or the hydroxyl group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like methoxy or tert-butyl.

Scientific Research Applications

1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves:

Beta-Adrenergic Receptor Blockade: The compound binds to beta-adrenergic receptors, preventing the action of endogenous catecholamines like adrenaline and noradrenaline.

Molecular Targets: The primary targets are beta-1 and beta-2 adrenergic receptors.

Pathways Involved: By blocking these receptors, the compound reduces heart rate, myocardial contractility, and blood pressure, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-blockers share a common propanolamine backbone but differ in their aromatic substituents, which critically influence selectivity, potency, and pharmacokinetics. Below is a detailed comparison:

Structural Comparison

Pharmacological Activity

- Receptor Binding Affinity: The 2,4-dibromophenoxy group in the target compound may increase β-adrenergic receptor binding due to halogen-induced electron withdrawal effects, similar to how naphthyloxy groups enhance propranolol’s affinity . Propranolol (non-selective) and acebutolol (β1-selective) exhibit distinct receptor selectivity profiles, while the dibromophenoxy variant’s selectivity remains uncharacterized in the evidence .

Physicochemical Properties

Metabolic Pathways

- The dibromophenoxy group may resist oxidative metabolism by cytochrome P450 enzymes, unlike propranolol’s naphthyloxy group, which undergoes hepatic hydroxylation .

- Acebutolol’s acetyl group is hydrolyzed to an active metabolite, diacetolol, whereas the target compound’s bromine substituents are unlikely to undergo similar biotransformation .

Biological Activity

1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a compound categorized as a beta-blocker. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(2,4-dibromophenoxy)-3-(propan-2-ylamino)propan-2-ol; hydrochloride

- Molecular Formula : C12H18Br2ClNO

- CAS Number : 1217116-50-1

- Molecular Weight : 403.54 g/mol

1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride primarily functions as a beta-adrenergic receptor blocker. It inhibits the action of catecholamines (e.g., adrenaline) on beta receptors, leading to various physiological effects:

- Beta-Adrenergic Receptor Blockade : The compound binds to both beta-1 and beta-2 adrenergic receptors.

- Physiological Effects :

- Reduction in heart rate and myocardial contractility.

- Lowering of blood pressure.

- Potential use in treating hypertension and arrhythmias.

Antineoplastic Activity

Research indicates that compounds structurally related to 1-(2,4-Dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride exhibit significant antineoplastic properties. A study screening various compounds found that derivatives with dibromophenoxy structures demonstrated cytotoxic effects against leukemic cell lines (Jurkat and Ramos) with IC50 values ranging from 1.61 to 2.95 μM . This suggests potential applications in cancer therapy.

Cardiovascular Effects

In the context of cardiovascular health, beta-blockers are widely used to manage conditions such as hypertension and heart failure. The biological activity of this compound suggests it may effectively lower blood pressure and reduce heart rate through its receptor blockade mechanism.

Case Studies and Experimental Data

A comprehensive review of literature reveals several studies focusing on the biological activity of similar compounds:

- Cell Viability Assays : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines while sparing normal peripheral blood mononuclear cells (PBMNCs), indicating a favorable therapeutic index .

- Pharmacological Studies : Animal models have demonstrated that beta-blockers can significantly reduce mortality rates in heart failure patients by improving cardiac function and reducing arrhythmias.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dibromophenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 1,2-epoxy-3-(2,4-dibromophenoxy)propane with isopropylamine, followed by HCl salt formation. Key reagents include LiAlH4 for reduction (to avoid over-oxidation) and controlled pH during substitution to minimize side reactions (e.g., elimination). Reaction temperature (40–60°C) and solvent polarity (e.g., ethanol vs. DMF) critically impact yield and purity .

- Data Note : In structurally similar compounds (e.g., 1-(2,4-dichlorophenoxy) analogs), yields drop by ~15% when using non-polar solvents due to reduced amine nucleophilicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Analytical Workflow :

- NMR : Prioritize H NMR signals for the isopropylamino group (δ 1.2–1.4 ppm, doublet) and the dibromophenoxy aromatic protons (δ 7.3–7.9 ppm, doublets). C NMR should confirm the quaternary carbons adjacent to bromine (δ 120–130 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] peaks at m/z 443.6 (calculated for CHBrClNO) with fragmentation patterns indicating Br loss .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

- Solubility Profile : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies in pH 7.4 buffers show <5% degradation over 72 hours at 4°C, but hydrolysis of the phenoxy ether linkage occurs at pH >9 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated phenoxypropanolamines?

- Case Study : Discrepancies in β-adrenergic receptor binding affinity (e.g., IC values varying by 10-fold across studies) may arise from:

- Batch Purity : Impurities from incomplete substitution (e.g., residual epoxide intermediates) can skew activity assays. HPLC purity >98% is essential .

- Assay Conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) alter receptor-ligand interactions. Standardize using TR-FRET assays with recombinant receptors .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

- In Silico Approach :

- Docking Studies : Use Schrödinger Suite to model interactions with serotonin transporters (SERT). The dibromophenoxy group shows π-π stacking with Phe341, while the isopropylamine forms hydrogen bonds with Asp98 .

- QSAR Analysis : Lipophilicity (logP >3.5) correlates with blood-brain barrier penetration but increases off-target binding to muscarinic receptors. Introduce polar substituents (e.g., hydroxyl groups) on the propane backbone to balance selectivity .

Q. What experimental designs mitigate instability issues during in vitro pharmacological studies?

- Protocol Optimization :

- Light Sensitivity : The dibromophenoxy moiety undergoes photodegradation under UV light. Use amber vials and minimize exposure during cell-based assays .

- Temperature Control : Store stock solutions at -20°C in anhydrous DMSO to prevent hydrolysis. Pre-warm aliquots to 25°C before use to avoid precipitation .

Key Recommendations for Researchers

- Synthesis : Optimize substitution steps using anhydrous ethanol at 50°C to achieve >70% yield .

- Characterization : Combine HRMS with Br isotope pattern analysis to confirm molecular integrity .

- Biological Assays : Pre-screen batches via LC-MS to eliminate confounding impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.